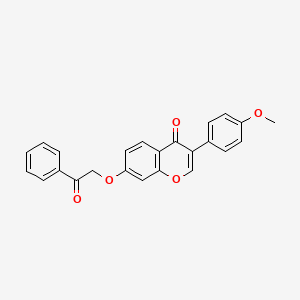

3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one” is a type of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The methoxyphenyl and phenylethoxy groups are likely to contribute to the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromenone core structure, with a methoxyphenyl group attached at the 3-position and a phenylethoxy group attached at the 7-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the methoxy group might undergo demethylation, and the chromenone core might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and phenylethoxy groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications

Medicinal Chemistry Applications

Researchers have synthesized novel compounds similar to 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, showing significant antibacterial and antifungal activity. These compounds have been tested against various microbial strains, demonstrating their potential as antimicrobial agents. The structure-activity relationships were further explored through molecular docking studies, highlighting their interactions with key protein targets in pathogenic organisms (Mandala et al., 2013).

Photophysics and Photochemistry

The phototransformation behaviors of chromenones have been studied, revealing insights into regioselective photocyclisation and dealkoxylation processes. These findings contribute to our understanding of the photophysical properties of chromenone derivatives and their potential applications in developing photo-responsive materials (Khanna et al., 2015).

Catalysis and Synthetic Applications

Studies have also explored the use of chromenone derivatives in catalysis, particularly in facilitating the Michael addition reaction for synthesizing Warfarin and its analogues. This highlights the compound's utility in organic synthesis, providing an efficient pathway to important medicinal compounds (Alonzi et al., 2014).

Natural Product Isolation and Characterization

Isolation from natural sources, such as Belamcanda chinensis, has shown that chromenone derivatives possess antimicrobiotic and anti-inflammatory properties. Such studies are crucial for identifying new bioactive compounds that can lead to the development of new therapeutic agents (Liu et al., 2008).

Synthesis of Novel Organic Compounds

Research has focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, aiming to discover compounds with high levels of antibacterial activity. These efforts contribute to the search for new antibiotics and antibacterial agents to combat resistant strains of bacteria (Behrami & Dobroshi, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-phenacyloxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-29-23-13-19(11-12-20(23)24(21)26)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWRXYKNZYKZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)